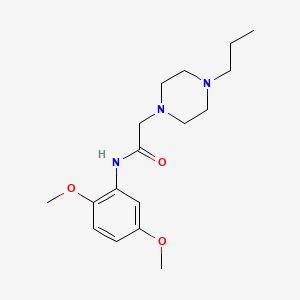![molecular formula C20H33N5O B5349579 N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5349579.png)
N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is a synthetic compound that has gained significant attention in scientific research. It is a small molecule that belongs to the class of piperidine-based compounds and has a molecular weight of 393.5 g/mol. This compound is also known as MP-10 and has been used in various studies to investigate its potential applications in different fields.
Mécanisme D'action
The mechanism of action of N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves its interaction with dopamine D3 receptors. It acts as a competitive antagonist at the dopamine D3 receptor site, which leads to a decrease in dopamine neurotransmission. This, in turn, leads to a reduction in the reward-seeking behavior associated with drug addiction and other neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are closely linked to its mechanism of action. It has been shown to reduce the release of dopamine in the brain, which leads to a decrease in the reward-seeking behavior associated with drug addiction. Additionally, it has been shown to have a potential role in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is its potent and selective dopamine D3 receptor antagonism, which makes it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in lab experiments.
Orientations Futures
There are several future directions for the research on N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide. Some of these include:
1. Investigation of its potential applications in the treatment of other neurological disorders such as Alzheimer's disease and Huntington's disease.
2. Development of more potent and selective dopamine D3 receptor antagonists based on the structure of this compound.
3. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
4. Investigation of the potential side effects of this compound in animal models and humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research. It has been extensively studied for its potential applications in different fields of science, including neuroscience. Its mechanism of action involves its interaction with dopamine D3 receptors, which makes it a potential candidate for the treatment of various neurological disorders. However, further research is needed to investigate its potential side effects and to develop more potent and selective dopamine D3 receptor antagonists based on its structure.
Méthodes De Synthèse
The synthesis of N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves several steps. The first step involves the reaction of 3-pyridinemethanol with 1,4-bis(3-chloropropyl)piperazine in the presence of a base such as potassium carbonate. This reaction produces 1-(3-pyridinylmethyl)-4-(3-chloropropyl)piperazine, which is then reacted with N-methylaminoethyl chloride to form N-[2-(methylamino)ethyl]-1-(3-pyridinylmethyl)-4-(3-chloropropyl)piperazine. The final step involves the reaction of N-[2-(methylamino)ethyl]-1-(3-pyridinylmethyl)-4-(3-chloropropyl)piperazine with 3-isocyanatopropionyl chloride to form this compound.
Applications De Recherche Scientifique
N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential applications in different fields of science. One of the most significant applications of this compound is in the field of neuroscience. It has been shown to act as a potent and selective dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction.
Propriétés
IUPAC Name |
N-[2-(methylamino)ethyl]-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O/c1-21-9-10-23-20(26)18-5-3-11-25(16-18)19-6-12-24(13-7-19)15-17-4-2-8-22-14-17/h2,4,8,14,18-19,21H,3,5-7,9-13,15-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZZCKWSNFUNQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dichlorophenyl)-4-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5349512.png)

![7-acetyl-6-(2,5-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5349540.png)
![8-(4-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5349543.png)
![4-{[9-hydroxy-7-(5-methyl-2-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]carbonyl}-1-methylpyrrolidin-2-one](/img/structure/B5349550.png)

![N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]-3-(6-methyl-2-oxopyridin-1(2H)-yl)propanamide](/img/structure/B5349570.png)
![(3'R*,4'R*)-1'-[(2E)-3-phenyl-2-propen-1-yl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5349578.png)
![methyl 4-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]carbonohydrazonoyl}benzoate](/img/structure/B5349580.png)

![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-hydroxyacetamide](/img/structure/B5349589.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B5349596.png)

![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5349603.png)